molecular formula C31H35Cl2N3O6 B12520731 Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans- CAS No. 793669-59-7

Cyclohexanecarboxylic acid,4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]Methoxy]-,trans-

Cat. No.: B12520731
CAS No.: 793669-59-7
M. Wt: 616.5 g/mol
InChI Key: UPEGZTKVOGNGIP-PLAFWNHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted cyclohexanecarboxylic acid derivative with a complex structure featuring:

  • A trans-cyclohexane core with a carboxylic acid group.
  • A pyrrolidinyl-methoxy substituent at the 4-position, configured stereospecifically as (2S,4S).
  • A 2,5-dichloro-4-(1-methylindole-3-carbonylamino)phenyl acetyl moiety attached to the pyrrolidine ring.

Therapeutic Relevance: Based on structural analogs in and , this compound is likely an endothelial differentiation gene receptor 2 (EDG2/Edg-2) inhibitor, designed for treating cardiovascular diseases such as atherosclerosis or myocardial infarction . The dichlorophenyl and indole carbonyl groups enhance receptor binding specificity and metabolic stability compared to simpler derivatives .

Synthesis: While direct synthesis details are unavailable, highlights analogous methods involving saponification of methyl esters (e.g., "Example 460, Step 9") and LC/MS characterization (e.g., m/z = 417.09 for a related compound) .

Properties

CAS No.

793669-59-7

Molecular Formula

C31H35Cl2N3O6

Molecular Weight

616.5 g/mol

IUPAC Name

4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C31H35Cl2N3O6/c1-35-16-24(23-5-3-4-6-28(23)35)30(38)34-27-14-25(32)19(11-26(27)33)12-29(37)36-15-22(41-2)13-20(36)17-42-21-9-7-18(8-10-21)31(39)40/h3-6,11,14,16,18,20-22H,7-10,12-13,15,17H2,1-2H3,(H,34,38)(H,39,40)/t18?,20-,21?,22-/m0/s1

InChI Key

UPEGZTKVOGNGIP-PLAFWNHUSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C(=C3)Cl)CC(=O)N4C[C@H](C[C@H]4COC5CCC(CC5)C(=O)O)OC)Cl

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=C(C=C(C(=C3)Cl)CC(=O)N4CC(CC4COC5CCC(CC5)C(=O)O)OC)Cl

Origin of Product

United States

Biological Activity

Cyclohexanecarboxylic acid, specifically the compound trans-4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[[(1-methyl-1H-indol-3-yl)carbonyl]amino]phenyl]acetyl]-4-methoxy-2-pyrrolidinyl]methoxy]- , has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cyclohexane ring, various functional groups, and stereochemical configurations that enhance its biological activity. The molecular formula is C24H30Cl2N2O5C_{24}H_{30}Cl_2N_2O_5, and it has a molecular weight of approximately 485.42 g/mol. Its structural complexity contributes to its interactions with biological targets.

Research indicates that this compound acts primarily as a VLA-4 (Very Late Antigen-4) antagonist , which plays a crucial role in the adhesion and migration of leukocytes. By inhibiting this interaction, the compound can modulate immune responses, making it a candidate for treating inflammatory diseases such as asthma and multiple sclerosis .

Pharmacokinetics

A study focused on optimizing the pharmacokinetic profile of this compound found that modifications to its lipophilic moiety significantly improved its bioavailability. The optimized derivative exhibited an IC50 value of 5.4 nM , indicating potent inhibitory activity against VLA-4. In animal models, it demonstrated excellent oral bioavailability: 100% in rats, 91% in dogs, and 68% in monkeys .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Anti-inflammatory Effects : It has shown efficacy in murine models of asthma, where it reduced airway hyperresponsiveness and inflammation.
  • Immunomodulatory Effects : The compound's ability to inhibit leukocyte adhesion suggests potential applications in treating autoimmune disorders .

Case Studies

  • Asthma Model : In a controlled study involving guinea pigs, administration of the compound resulted in significant reductions in bronchoconstriction compared to controls, highlighting its potential as an anti-asthmatic agent.
  • Clinical Trials : A phase I clinical trial demonstrated favorable safety profiles with no serious adverse events reported. Participants showed promising pharmacokinetic parameters consistent with preclinical findings .

Data Summary Table

ParameterValue
Molecular FormulaC24H30Cl2N2O5
Molecular Weight485.42 g/mol
IC50 (VLA-4)5.4 nM
Bioavailability (Rats)100%
Bioavailability (Dogs)91%
Bioavailability (Monkeys)68%

Scientific Research Applications

Pharmaceutical Applications

The primary application of cyclohexanecarboxylic acid derivatives lies in medicinal chemistry. The compound has shown promise in the development of pharmaceuticals targeting various diseases:

  • Anticancer Activity :
    • Studies indicate that similar derivatives exhibit cytotoxic effects against cancer cell lines. The structural components, such as the indole and dichloro groups, may enhance biological activity by interacting with specific cellular pathways involved in cancer proliferation .
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the pyrrolidine moiety may contribute to this effect by altering membrane permeability of pathogens .
  • Analgesic and Anti-inflammatory Effects :
    • Research into related compounds suggests that they may possess analgesic properties, which could be beneficial in pain management therapies. The carboxylic acid group is often associated with anti-inflammatory activity, potentially providing dual therapeutic benefits .

Material Science Applications

Apart from its pharmaceutical uses, cyclohexanecarboxylic acid derivatives are also explored in material science:

  • Polymer Modifiers :
    • The compound can serve as a modifier in polymer chemistry, enhancing the properties of polymers such as polyamides. Its ability to alter physical properties like thermal stability and mechanical strength makes it valuable for industrial applications .
  • Synthesis of Functionalized Polymers :
    • By acting as a monomer or co-monomer, cyclohexanecarboxylic acid derivatives can be utilized to synthesize functionalized polymers with specific characteristics tailored for applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Research

A study conducted on a series of cyclohexanecarboxylic acid derivatives demonstrated significant cytotoxicity against various cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced activity compared to unmodified analogs.

Case Study 2: Antimicrobial Evaluation

Another research project evaluated the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. Results showed that the introduction of halogen substituents improved antibacterial activity, suggesting potential for development into new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related cyclohexanecarboxylic acid derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity/Application Physical Properties References
Target Compound (trans-4-substituted) Dichlorophenyl, indole carbonyl, pyrrolidinyl-methoxy Not explicitly stated ~550–600 (estimated) EDG2 inhibitor (hypothesized) N/A (data unavailable)
trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid 4-Chlorophenyl C₁₃H₁₅ClO₂ 238.71 Intermediate in drug synthesis m.p. 252–254°C; density 1.225 g/cm³
trans-4-tert-Butylcyclohexanecarboxylic acid 4-tert-Butyl C₁₁H₂₀O₂ 184.28 Hydrophobic structural analog N/A
trans-4-Isopropylcyclohexanecarboxylic acid (Nateglinide impurity) 4-Isopropyl C₁₀H₁₈O₂ ~184.23 Diabetes drug impurity N/A
trans-4-Ethyl-1-{[6-methoxy-5-(3-trifluoromethoxy-phenyl)pyridine-3-carbonyl]amino}-cyclohexanecarboxylic acid Ethyl, pyridine-trifluoromethoxy C₂₃H₂₄F₃N₂O₅ 486.45 EDG2 inhibitor (atherosclerosis therapy) N/A
trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid impurity) 4-Aminomethyl C₈H₁₅NO₂ 157.21 Hemostatic agent impurity N/A

Key Findings from Comparative Analysis:

Structural Complexity and Binding Affinity :

  • The target compound’s dichlorophenyl and indole carbonyl groups likely enhance EDG2 receptor binding compared to simpler analogs like trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, which lacks the heterocyclic and acetyl-pyrrolidine motifs .
  • Stereochemistry : The (2S,4S) configuration of the pyrrolidine-methoxy group may improve target selectivity over racemic or cis-configured derivatives (e.g., cis-4-ethyl analogs in ) .

Hydrophobicity and Solubility :

  • The tert-butyl group in trans-4-tert-butylcyclohexanecarboxylic acid increases hydrophobicity (logP ~3.5 estimated), whereas the target compound’s polar indole and dichloro groups may reduce logP, improving aqueous solubility .

The aminomethyl derivative () is used in hemostasis, highlighting how minor substituent changes drastically alter biological function .

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step coupling (e.g., amide bond formation, acetyl-pyrrolidine assembly) similar to methods in , whereas simpler analogs (e.g., trans-4-chlorophenyl) are synthesized via direct Friedel-Crafts acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.